molecular formula CH5KO3Si B8046896 potassium;dihydroxy-methyl-oxidosilane

potassium;dihydroxy-methyl-oxidosilane

Cat. No.: B8046896
M. Wt: 132.23 g/mol
InChI Key: MQGFFOISLVUDQU-UHFFFAOYSA-N
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Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents vary.

    Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.

    Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the reaction to completion .

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to act as a coupling agent for the formation of amides, esters, and carbamates. Similar compounds include:

Carbonyldiimidazole stands out due to its ease of handling and versatility in various chemical reactions.

Properties

IUPAC Name

potassium;dihydroxy-methyl-oxidosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFFOISLVUDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5KO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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